molecular formula C9H15ClN2 B13338911 (2-Propylpyridin-4-yl)methanamine hydrochloride

(2-Propylpyridin-4-yl)methanamine hydrochloride

Cat. No.: B13338911
M. Wt: 186.68 g/mol
InChI Key: IEUUNFNOROKDCM-UHFFFAOYSA-N
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Description

(2-Propylpyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-propylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Propylpyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Propylpyridin-4-yl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (2-Propylpyridin-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of signal transduction processes or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine hydrochloride
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Uniqueness

(2-Propylpyridin-4-yl)methanamine hydrochloride is unique due to its specific propyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(2-propylpyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-2-3-9-6-8(7-10)4-5-11-9;/h4-6H,2-3,7,10H2,1H3;1H

InChI Key

IEUUNFNOROKDCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)CN.Cl

Origin of Product

United States

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